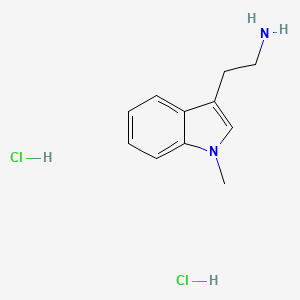

(3-(2-aminoethyl)-1-methylindole) 2hcl

CAS No.: 1159826-19-3

Cat. No.: VC8163588

Molecular Formula: C11H15ClN2

Molecular Weight: 210.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159826-19-3 |

|---|---|

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 210.70 |

| IUPAC Name | 2-(1-methylindol-3-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H14N2.2ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;;/h2-5,8H,6-7,12H2,1H3;2*1H |

| Standard InChI Key | ACQZGJPUFDESCT-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)CCN.Cl.Cl |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-(1-methyl-1H-indol-3-yl)ethanamine dihydrochloride, reflecting its indole backbone with a methyl group at the nitrogen atom and an ethylamine side chain at the 3-position. The dihydrochloride salt form arises from protonation of the amine group, resulting in two chloride counterions . Key identifiers include:

-

CAS Registry Numbers: 2826-96-2 (dihydrochloride form) , with alternate listings (e.g., 26702-40-9, 1159826-19-3) potentially referring to related salts or base compounds .

Physicochemical Properties

Physical properties are critical for handling and application:

-

Flash Point: , indicating flammability under specific conditions .

-

Vapor Pressure: at .

The hydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.

Synthesis and Characterization

Synthetic Pathways

Synthesis typically begins with indole or its derivatives. A representative route involves:

-

Alkylation: Introducing the aminoethyl side chain via nucleophilic substitution, often using 2-chloroethylamine.

-

Methylation: Quaternizing the indole nitrogen with methyl iodide or dimethyl sulfate.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Reaction conditions (e.g., temperature, solvent polarity) are optimized to maximize yield and purity. For instance, Kuehne et al. (1979) achieved high-purity product using dichloromethane as a solvent and controlled stoichiometry .

Analytical Confirmation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.

-

Mass Spectrometry (MS): Validates molecular weight via exact mass measurement () .

-

High-Performance Liquid Chromatography (HPLC): Assesses purity, often exceeding 95% for research-grade material.

Biological Activity and Mechanisms

Neurotransmitter Interactions

As a methylated tryptamine, this compound interacts with serotonin (5-HT) receptors, particularly 5-HT and 5-HT subtypes . These interactions modulate neurotransmitter release, influencing mood and cognition. Studies suggest it may act as a:

-

Partial Agonist: At 5-HT receptors, potentially mimicking serotonin’s anxiolytic effects.

-

Reuptake Inhibitor: Blocking serotonin transporters (SERT) to elevate synaptic serotonin levels.

Applications in Research

Neuropharmacology

The compound is distributed by the NIMH Chemical Synthesis Program to support mental health research . Key studies include:

-

Receptor Binding Assays: Quantifying affinity for serotonin receptors using radiolabeled ligands .

-

Behavioral Models: Assessing antidepressant-like effects in rodent forced-swim tests.

Chemical Probes

Researchers utilize it as a:

-

Lead Compound: For designing analogs with improved selectivity and pharmacokinetics.

-

Tool Molecule: To dissect serotonin receptor signaling pathways in vitro.

Future Directions

Therapeutic Development

Priority areas include:

-

Structure-Activity Relationships (SAR): Modifying the indole scaffold to enhance receptor specificity.

-

Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.

Advanced Delivery Systems

Exploring nanoparticle encapsulation to improve blood-brain barrier penetration and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume